molecular formula C10H12FN B13472765 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13472765
M. Wt: 165.21 g/mol
InChI Key: YKFUEWKLMXEMQY-UHFFFAOYSA-N
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Description

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine derivative of indane. This compound is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a methyl group attached to the nitrogen atom. The structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Methylation: The methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, alkyl halides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine or alcohol derivatives

    Substitution: Azide or alkyl-substituted derivatives

Scientific Research Applications

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors and its potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the amine group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group, which may affect its pharmacological properties.

    N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may influence its binding affinity and selectivity.

    7-fluoro-1,2,3,4-tetrahydroquinoline: Contains a similar fluorinated aromatic ring but with a different nitrogen-containing heterocycle.

Uniqueness

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-9-6-5-7-3-2-4-8(11)10(7)9/h2-4,9,12H,5-6H2,1H3

InChI Key

YKFUEWKLMXEMQY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C(=CC=C2)F

Origin of Product

United States

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